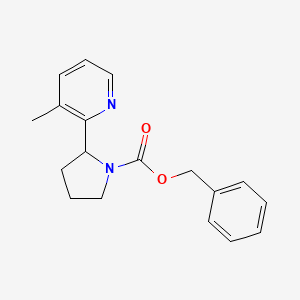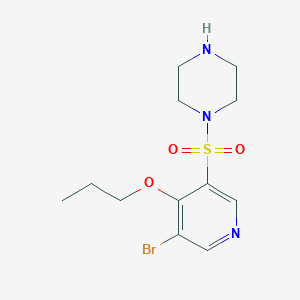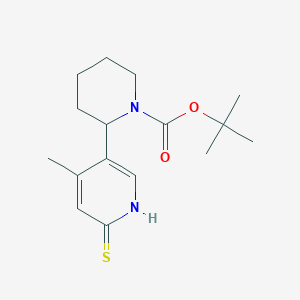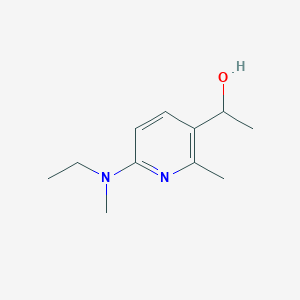
2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンは、トリアゾール誘導体の一種である複雑な有機化合物です。この化合物は、3つの窒素原子を含む五員環であるトリアゾール環と、アミノ基で置換されたベンゼン環であるアニリン基を特徴としています。3,4-ジメトキシフェニル基の存在により、構造の複雑さと反応性の可能性が加わります。
準備方法
合成経路と反応条件
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンの合成は、一般的にトリアゾール環の形成に続いて、アニリン基の導入が行われます。一般的な方法の1つは、適切なヒドラジン誘導体を3,4-ジメトキシベンズアルデヒドと酸性条件下で環化させてトリアゾール環を形成することです。続いて、アニリン基が導入される求核置換反応が行われます。
工業生産方法
この化合物の工業生産には、収率、純度、費用対効果に重点を置いた、実験室合成方法の最適化バージョンが含まれる場合があります。触媒や自動反応システムの使用により、生産プロセスの効率が向上する可能性があります。
化学反応の分析
反応の種類
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンは、次のようなさまざまな化学反応を起こす可能性があります。
酸化: この化合物は、キノン誘導体を形成するために酸化される可能性があります。
還元: 還元反応により、ニトロ基をアミノ基に変換することができます。
置換: 芳香環では、求電子置換反応と求核置換反応が起こり得ます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化リチウムアルミニウム(LiAlH4)などの還元剤がよく使用されます。
置換: 臭素(Br2)などのハロゲン化剤や、塩化チオニル(SOCl2)などの塩素化剤が一般的に使用されます。
生成される主な生成物
これらの反応から生成される主な生成物は、使用される特定の条件と試薬によって異なります。たとえば、酸化によりキノン誘導体が生成される可能性があり、還元によりさまざまなアミン誘導体が生成される可能性があります。
科学研究における用途
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンは、科学研究において幅広い用途があります。
化学: より複雑な分子の合成におけるビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗がん作用など、潜在的な生物活性について研究されています。
医学: 製薬剤としての可能性を探るための研究が進められています。
産業: 新素材の開発や、さまざまな化学プロセスにおける前駆体として使用されます。
科学的研究の応用
2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and as a precursor in various chemical processes.
作用機序
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンの作用機序には、特定の分子標的との相互作用が含まれます。トリアゾール環は、酵素や受容体と相互作用し、その活性を阻害する可能性があります。この化合物は、細胞経路を妨害し、観察される生物学的効果をもたらす可能性もあります。
類似化合物の比較
類似化合物
3,4-ジメトキシフェネチルアミン: この化合物は構造的に類似していますが、トリアゾール環がありません。
メスカリン: メスカリンは、別の関連する化合物で、追加のメトキシ基を持つ同様のフェネチルアミン構造を持っています。
独自性
2-(5-(3,4-ジメトキシフェニル)-1H-1,2,4-トリアゾール-3-イル)アニリンの独自性は、トリアゾール環にあり、この環が独特の化学的および生物学的特性を付与します。これは、さまざまな研究や産業用途に役立つ化合物となっています。
類似化合物との比較
Similar Compounds
3,4-Dimethoxyphenethylamine: This compound is structurally similar but lacks the triazole ring.
Mescaline: Another related compound, mescaline, has a similar phenethylamine structure with additional methoxy groups.
Uniqueness
The uniqueness of 2-(5-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazol-3-yl)aniline lies in its triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C16H16N4O2 |
|---|---|
分子量 |
296.32 g/mol |
IUPAC名 |
2-[3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazol-5-yl]aniline |
InChI |
InChI=1S/C16H16N4O2/c1-21-13-8-7-10(9-14(13)22-2)15-18-16(20-19-15)11-5-3-4-6-12(11)17/h3-9H,17H2,1-2H3,(H,18,19,20) |
InChIキー |
MLLJSLLJIGDHKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C=C(C=C1)C2=NNC(=N2)C3=CC=CC=C3N)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


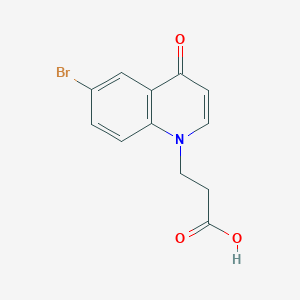
![1-Cyclopropyl-5-nitro-2-phenyl-1H-benzo[d]imidazole](/img/structure/B11812025.png)
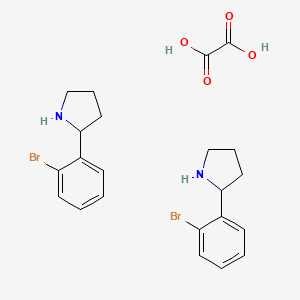
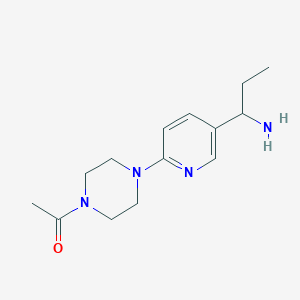


![4-(Piperazin-1-yl)benzo[d][1,2,3]triazine](/img/structure/B11812063.png)
